(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Overview
Description
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a nitrogen-containing heterocyclic compound. It features a unique structure that includes a thieno[3,4-b]pyrazine ring system with an isobutyryl group and a 6,6-dioxide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have shown various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 373418 Da , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:
Cyclization: This involves the formation of the thieno[3,4-b]pyrazine ring system through intramolecular cyclization reactions.
Isobutyrylation: The isobutyryl group is introduced via acylation reactions using isobutyryl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 6,6-dioxide moiety to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,4-b]pyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Corresponding sulfides.
Substitution Products: Functionalized thieno[3,4-b]pyrazine derivatives.
Scientific Research Applications
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- (4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
- (4Ar,7as)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent groups attached to the thieno[3,4-b]pyrazine ring. For example, the isobutyryl group in (4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride versus the propionyl or benzyl groups in the similar compounds.
- Biological Activity: These structural differences can lead to variations in biological activity, making each compound unique in its potential applications and effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S.ClH/c1-7(2)10(13)12-4-3-11-8-5-16(14,15)6-9(8)12;/h7-9,11H,3-6H2,1-2H3;1H/t8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWOVXIDFVFDHR-OULXEKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCNC2C1CS(=O)(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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